Molecular Weight as a Deterministic Procurement Identifier Versus Closest Structural Analogs
The monoisotopic molecular weight of N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is 325.16 g/mol, calculated from the molecular formula C13H13BrN2O3 . This distinguishes it from the closest commercially listed analog, N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide (predicted MW ~317.3 g/mol, C15H15N3O5), by a mass difference of approximately 8 Da . In the absence of biological data, molecular weight serves as the primary unambiguous identifier for procurement and inventory management.
| Evidence Dimension | Monoisotopic molecular weight |
|---|---|
| Target Compound Data | 325.16 g/mol |
| Comparator Or Baseline | N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide: ~317.3 g/mol (predicted) |
| Quantified Difference | ~8 Da |
| Conditions | Calculated from molecular formula; no experimental measurement reported |
Why This Matters
Molecular weight is the primary identity check for compound receipt and inventory; an 8 Da mass difference is unequivocally detectable by MS and prevents misidentification.
